molecular formula C13H10O3 B3066469 Beta-oxo-2-naphthalenepropanoic acid CAS No. 824424-57-9

Beta-oxo-2-naphthalenepropanoic acid

Cat. No.: B3066469
CAS No.: 824424-57-9
M. Wt: 214.22 g/mol
InChI Key: QZRKIGAZHXSODT-UHFFFAOYSA-N
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Description

Beta-oxo-2-naphthalenepropanoic acid is an organic compound with the molecular formula C13H10O3 It is characterized by the presence of a naphthalene ring system attached to a propanoic acid moiety with a keto group at the beta position

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-oxo-2-naphthalenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with a suitable oxidizing agent to introduce the keto group at the beta position. Another method includes the condensation of 2-naphthaldehyde with malonic acid followed by decarboxylation and oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Beta-oxo-2-naphthalenepropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Beta-oxo-2-naphthalenepropanoic acid exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

    2-Naphthylacetic acid: Similar structure but lacks the keto group.

    2-Naphthaldehyde: Contains an aldehyde group instead of the keto group.

    Naphthalene-2-carboxylic acid: Similar aromatic system but different functional groups.

Uniqueness: Beta-oxo-2-naphthalenepropanoic acid is unique due to the presence of both a keto group and a propanoic acid moiety attached to the naphthalene ring

Properties

IUPAC Name

3-naphthalen-2-yl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRKIGAZHXSODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431073
Record name Beta-oxo-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824424-57-9
Record name Beta-oxo-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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